

2-Fluorophenyl isocyanate CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Fluorophenyl isocyanate

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Technical Guide: 2-Fluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluorophenyl isocyanate**, a key reagent in synthetic and medicinal chemistry. This document details its chemical properties, applications in the synthesis of bioactive molecules, and a detailed experimental protocol for its use in the formation of urea derivatives.

Core Properties of 2-Fluorophenyl Isocyanate

2-Fluorophenyl isocyanate is an aromatic isocyanate featuring a fluorine atom at the ortho position of the phenyl ring. This substitution pattern influences its reactivity and makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.



Property	Value	Reference
CAS Number	16744-98-2	[1][2][3][4]
Molecular Formula	C7H4FNO	[1]
Molecular Weight	137.11 g/mol	[4]
Appearance	Liquid	
Density	1.222 g/mL at 25 °C	
Refractive Index	n20/D 1.5144	
Storage Temperature	2-8°C	

Applications in Medicinal Chemistry and Drug Discovery

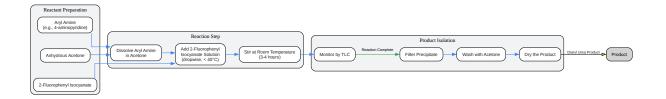
Isocyanates are highly reactive intermediates that are widely used in the synthesis of a variety of functional groups, most notably ureas and carbamates. The resulting urea moiety is a common structural motif in many biologically active compounds and approved drugs.

2-Fluorophenyl isocyanate serves as a crucial reagent for introducing the 2-fluorophenyl ureido group into molecules. This is of particular interest in drug discovery, where the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a compound, such as metabolic stability, binding affinity, and lipophilicity. Diaryl ureas synthesized from substituted phenyl isocyanates are known to exhibit a range of biological activities, including kinase inhibition, which is a key target in cancer therapy.

Synthesis of Diaryl Urea Derivatives: An Experimental Workflow

The primary reaction of **2-Fluorophenyl isocyanate** in drug discovery is its reaction with a primary or secondary amine to form a substituted urea. This reaction is typically a straightforward nucleophilic addition.





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Caption: Experimental workflow for the synthesis of a diaryl urea derivative.

Detailed Experimental Protocol: Synthesis of a Diaryl Urea Derivative

This protocol is adapted from a general procedure for the synthesis of diaryl ureas and is applicable for the reaction of **2-Fluorophenyl isocyanate** with a primary aryl amine.[5]

Materials:

- Aryl amine (e.g., 4-aminopyridine) (1.0 equivalent)
- 2-Fluorophenyl isocyanate (1.0 equivalent)
- Anhydrous Acetone
- Round-bottom flask
- Magnetic stirrer and stir bar



- · Dropping funnel
- Ice bath (optional, for temperature control)
- Thin Layer Chromatography (TLC) plate and developing chamber
- Büchner funnel and filter paper

Procedure:

- In a clean, dry round-bottom flask, dissolve the aryl amine (1.0 equivalent) in anhydrous acetone under stirring.
- In a separate container, prepare a solution of 2-Fluorophenyl isocyanate (1.0 equivalent) in anhydrous acetone.
- Transfer the 2-Fluorophenyl isocyanate solution to a dropping funnel.
- Add the **2-Fluorophenyl isocyanate** solution dropwise to the stirred solution of the aryl amine. It is recommended to maintain the reaction temperature below 40°C, using an ice bath if necessary, to control any potential exotherm.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 3 to 4 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, a precipitate of the diaryl urea product should form.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the filtered product with a small amount of cold acetone to remove any unreacted starting materials.
- Dry the purified product under vacuum to obtain the final diaryl urea derivative.

Characterization:

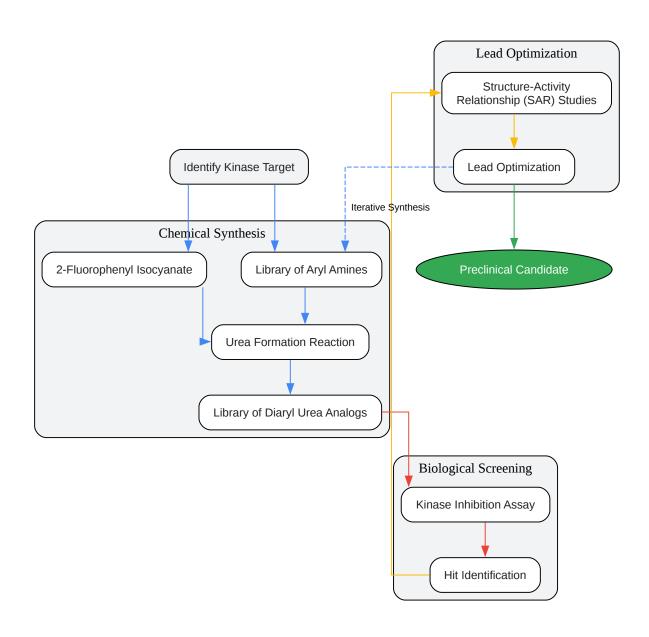


The synthesized product should be characterized by standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.[5]

Logical Relationship in Drug Design: From Reagent to Kinase Inhibitor

While a specific signaling pathway for **2-Fluorophenyl isocyanate** is not defined, its role in the synthesis of kinase inhibitors can be illustrated as a logical workflow in drug design. Many kinase inhibitors are diaryl urea derivatives, and **2-Fluorophenyl isocyanate** is a key building block for creating a library of such compounds for screening.





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Caption: Logical workflow for the use of **2-Fluorophenyl isocyanate** in kinase inhibitor drug discovery.

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